Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride
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Overview
Description
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methyl group attached to a pyrazole ring. It is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This is followed by the introduction of the amino group and the esterification process. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazole compounds, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1H-pyrazole-3-carboxylate
- 1-Methyl-5-amino-1H-pyrazole-3-carboxylate
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
ethyl 5-amino-1-methylpyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)5-4-6(8)10(2)9-5;/h4H,3,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAFZFMCJJNKEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693317 |
Source
|
Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-61-2 |
Source
|
Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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